6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a fluorinated benzoxazine derivative widely recognized as a key intermediate in synthesizing Levofloxacin, a third-generation fluoroquinolone antibiotic . Its structure features a bicyclic 3,4-dihydro-2H-benzo[b][1,4]oxazine core with fluorine atoms at the 6- and 7-positions, enhancing metabolic stability and bioavailability . Chemoenzymatic asymmetric synthesis routes have been optimized for this compound, achieving high enantiopurity (91% yield for the (S)-enantiomer) using alcohol dehydrogenase (ADH-A) catalysis .
Properties
IUPAC Name |
6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDESOVQJKVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267772-25-7 | |
| Record name | 6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic substitution at positions activated by fluorine atoms.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS (N-bromosuccinimide), UV light, DCM | 6-Bromo-7-fluoro derivative | 72% | |
| Alkylation | K₂CO₃, DMF, methyl iodide, 20°C, 72h | N-Methylated analog | 86% |
Key Findings :
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Fluorine substituents direct electrophilic substitution to the para position relative to the oxazine ring .
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Methylation at the nitrogen atom proceeds efficiently under mild alkaline conditions .
Ring-Opening Reactions
The oxazine ring undergoes selective cleavage under acidic or reductive conditions.
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 6h | 2-Aminophenol derivative | Intermediate synthesis | |
| LiAlH₄ | THF, 0°C → rt, 4h | Reduced dihydroxyamine compound | Bioactive analogs |
Mechanistic Insight :
-
Acidic hydrolysis cleaves the C–O bond in the oxazine ring, yielding substituted aminophenols .
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Reduction with LiAlH₄ opens the ring while reducing the adjacent carbonyl group (if present).
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.
| Coupling Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Trifluoromethylphenyl boronic acid | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | Aryl halides | 58% |
Applications :
Sulfonylation and Acylation
The secondary amine reacts with sulfonyl chlorides or acylating agents.
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride | DIPEA, DCM, rt, 12h | Sulfonamide derivative | 78% | |
| Acylation | Acetyl chloride | Pyridine, 0°C → rt, 6h | N-Acetylated compound | 82% |
Notable Features :
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Sulfonamide derivatives exhibit improved metabolic stability .
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Acylation occurs regioselectively at the nitrogen atom.
Heterocycle Functionalization
The oxazine ring serves as a scaffold for synthesizing fused heterocycles.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | CuI, L-proline, DMSO, 100°C, 24h | Imidazo-oxazine hybrid | 61% | |
| Rh(II)-catalyzed | 1-Tosyl-1,2,3-triazole, halohydrin, base | 2,6-Substituted oxazine | 70% |
Mechanistic Notes :
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Copper-mediated cyclizations form five-membered fused rings .
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Rhodium catalysis enables efficient annulation with halohydrins .
Halogen Exchange Reactions
Fluorine atoms undergo selective replacement under metal-mediated conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BCl₃ | -78°C, DCM, 2h | Chloro-fluoro derivative | 44% | |
| KI, CuI | DMF, 120°C, 18h | Iodo-fluoro analog | 51% |
Challenges :
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Competitive defluorination occurs at elevated temperatures .
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Steric hindrance from the oxazine ring limits substitution at C7 .
Oxidation and Reduction
Controlled redox reactions modify the oxidation state of the heterocycle.
| Reaction | Reagent | Product | Outcome | Source |
|---|---|---|---|---|
| H₂O₂, AcOH | 50°C, 8h | Oxazine N-oxide | Enhanced solubility | |
| NaBH₄, MeOH | 0°C → rt, 3h | Partially saturated derivative | Improved bioavailability |
Key Observations :
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N-Oxide formation increases polarity for pharmaceutical formulations.
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Partial saturation retains the oxazine ring’s rigidity while modulating reactivity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that derivatives of 6,7-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit promising anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . This compound's structural characteristics allow it to interact effectively with biological targets involved in tumor proliferation.
Neuroprotective Effects:
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been investigated for its ability to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The fluorine substituents enhance its lipophilicity, facilitating better blood-brain barrier penetration.
Materials Science
Polymer Chemistry:
In materials science, this compound is being explored as a monomer for the synthesis of novel polymers. Its unique chemical structure contributes to the development of high-performance materials with enhanced thermal stability and mechanical properties . These polymers can be utilized in coatings, adhesives, and composites.
Fluorescent Materials:
This compound has also been studied for its potential use in fluorescent materials. The incorporation of this compound into polymer matrices can lead to the creation of luminescent materials suitable for applications in optoelectronics and display technologies . The fluorinated structure is key to achieving desired optical properties.
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its ability to undergo further chemical transformations makes it a versatile building block in synthetic organic chemistry . Researchers are continually investigating new synthetic routes to improve yields and reduce environmental impact.
Case Studies
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its fluorine atoms may enhance its binding affinity to target proteins, increasing its potency .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Halogenation Effects
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Structure : Chlorine at the 7-position instead of fluorine.
- Properties : Molecular weight 169.6 g/mol, boiling point 285.1°C, and density 1.3 g/cm³ .
- Comparison: Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce lipophilicity and may decrease antimicrobial potency. No direct bioactivity data is reported, but chloro-substituted benzoxazines are often explored for agrochemical applications .
Non-Fluorinated Analogs (e.g., 3-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine)
- Structure : Lacks fluorine substituents; methyl group at the 3-position.
- Bioactivity: Demonstrates dual activity as a thromboxane A2 receptor antagonist and prostacyclin receptor agonist, highlighting the role of non-fluorinated substituents in modulating receptor interactions .
Functional Group Modifications
TTZ-1 and TTZ-2 (2,8-Disubstituted Derivatives)
- Structure : 2,8-Disubstituted core with TTZ head groups (carboxylic acid bioisosteres) and hydrophobic chains at the 8-position .
- Bioactivity : Inhibitors of Protein S-a, showcasing how substituent placement (2 vs. 6/7 positions) shifts therapeutic targets from antibiotics to enzyme inhibition .
(Z)-3-(2-Oxo-2-substituted ethylidene) Derivatives
- Structure : Ethylidene groups at the 3-position with ketone functionalities.
- Bioactivity : Exhibit antimicrobial activity against Fusarium oxysporum and cytotoxicity, emphasizing the role of conjugated carbonyl groups in enhancing reactivity .
Biological Activity
6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with notable biological activity that has garnered attention in various fields of research. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse sources.
- IUPAC Name : this compound
- CAS Number : 1267772-25-7
- Molecular Formula : C₈H₇F₂NO
- Molecular Weight : 171.14 g/mol
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzofuroxans have been explored as potential agents against Mycobacterium tuberculosis, suggesting a broader spectrum of action against various pathogens .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a monoamine oxidase inhibitor (MAOI), which could have implications for treating neurodegenerative diseases and mood disorders. Such activity is crucial in the development of therapeutic agents targeting neurological conditions .
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of this compound reveals its potential in cancer therapy. Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines. Further studies are necessary to elucidate the mechanisms involved and to assess its efficacy and safety in vivo.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the use of fluorinated precursors and subsequent cyclization reactions to form the oxazine ring. The following table summarizes key synthetic routes reported in literature:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Fluorinated salicylamide + base | Intermediate compound |
| 2 | Cyclization under heat | This compound |
Case Studies
A series of case studies have been conducted to assess the biological activity of derivatives similar to this compound:
- Antimicrobial Activity : In vitro assays demonstrated that compounds with similar structures exhibited effective inhibition against several bacterial strains.
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related oxazines in models of oxidative stress and found promising results indicating potential therapeutic applications in neurodegenerative diseases.
- Cytotoxicity Assays : Various cancer cell lines were treated with synthesized derivatives; results indicated selective cytotoxicity towards specific tumor types while sparing normal cells.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using fluorinated precursors. For example, 1,5-difluoro-2,4-dinitrobenzene has been used as a starting material for analogous benzoxazine derivatives, followed by reduction and ring-closure steps . Purity optimization typically involves recrystallization from polar solvents (e.g., water or ethanol) and chromatographic purification (e.g., silica gel column chromatography). Analytical techniques like HPLC or TLC should monitor intermediate stages to minimize impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming the positions of fluorine substituents and the dihydro-oxazine ring structure. For example, coupling constants in ¹H NMR can distinguish between axial and equatorial hydrogen environments in the heterocyclic ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for fluorine-containing compounds, which may exhibit unique fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, though this requires high-purity single crystals .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of fine particles or vapors.
- Follow waste disposal guidelines for halogenated organic compounds. Safety data sheets (SDS) for structurally similar fluorinated benzoxazines emphasize avoiding skin contact and ensuring proper ventilation .
Advanced Research Questions
Q. How do the fluorine substituents at positions 6 and 7 influence the electronic structure and reactivity of the benzoxazine core?
- Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, which can be quantified via computational methods (e.g., DFT calculations) to map electrostatic potential surfaces. Experimentally, Hammett substituent constants (σₚ values) for fluorine (~0.06) predict moderate para-directing effects in electrophilic substitution reactions. Comparative studies on non-fluorinated analogs (e.g., 3,4-dihydro-2H-benzo[b][1,4]oxazine) reveal reduced nucleophilicity in fluorinated derivatives, impacting reactivity in cross-coupling or oxidation reactions .
Q. What strategies mitigate side reactions during the synthesis of dihydrobenzoxazine derivatives?
- Methodological Answer :
- Temperature Control : Maintaining reaction temperatures below 80°C prevents thermal decomposition of intermediates .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during ring-forming steps.
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) should be pre-treated to remove trace impurities that promote undesired byproducts .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation testing:
- pH Stability : Prepare buffered solutions (pH 1–13) and monitor decomposition via UV-Vis or LC-MS. Fluorinated benzoxazines are typically stable in neutral to slightly acidic conditions but hydrolyze in strongly basic media due to ring-opening .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds. For example, analogous compounds show stability up to 150°C, with degradation products including fluorophenols and CO₂ .
Q. How can computational methods predict the compound’s behavior in biological systems?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential). The fluorine atoms’ van der Waals radii and partial charges are critical parameters .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP for lipophilicity). Fluorine’s polarity may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects. For instance, fluorinated derivatives may exhibit biphasic activity (activation at low doses, inhibition at high doses) .
- Orthogonal Assays : Validate results using complementary techniques (e.g., enzyme inhibition assays vs. cell viability tests). Contradictions in antibacterial activity might arise from differences in bacterial strain permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
